molecular formula C20H18FNO3 B10817124 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide

5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B10817124
M. Wt: 339.4 g/mol
InChI Key: FCKDJEKJHDDQSI-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a (3,5-dimethylphenoxy)methyl substituent at the 5-position of the furan ring and an N-(2-fluorophenyl) group.

Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-13-9-14(2)11-16(10-13)24-12-15-7-8-19(25-15)20(23)22-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDJEKJHDDQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Coupling Strategy

  • Step 1 : Bromination of furan-2-carboxylic acid at the 5-position yields 5-bromofuran-2-carboxylic acid.

  • Step 2 : Activation of the carboxylic acid via conversion to an acid chloride (using thionyl chloride) enables amide bond formation with 2-fluoroaniline, producing 5-bromo-N-(2-fluorophenyl)furan-2-carboxamide.

  • Step 3 : Palladium-catalyzed coupling replaces the bromine atom with a (3,5-dimethylphenoxy)methyl group. For example, using a boronic ester derivative of (3,5-dimethylphenoxy)methanol in the presence of Pd(dtbpf)Cl₂ and triethylamine achieves this transformation.

Key Conditions :

  • Catalyst: Pd(dtbpf)Cl₂ (1 mol%)

  • Base: Triethylamine (3 equiv)

  • Solvent: Degassed toluene/water biphasic system

  • Temperature: 80–100°C, 12–24 hours

Alternative Alkylation Approaches

Direct Alkylation of Furan Intermediates

A two-step alkylation strategy avoids transition-metal catalysts:

  • Synthesis of (3,5-Dimethylphenoxy)methyl Chloride :

    • React 3,5-dimethylphenol with chloromethyl chlorosulfate in dichloromethane.

  • Alkylation of 5-Hydroxymethylfuran-2-carboxamide :

    • Treat N-(2-fluorophenyl)furan-2-carboxamide with (3,5-dimethylphenoxy)methyl chloride in the presence of K₂CO₃ in DMF at 60°C.

Yield Optimization :

  • Excess alkylating agent (1.5 equiv) improves conversion.

  • Anhydrous conditions prevent hydrolysis of the chloride intermediate.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods based on efficiency, scalability, and practicality:

Method Catalyst Yield Purity Advantages Challenges
Suzuki-Miyaura CouplingPd(dtbpf)Cl₂68–72%>95%High regioselectivity; mild conditionsCost of palladium catalysts; boronic acid synthesis
Direct AlkylationBase (K₂CO₃)55–60%90–92%No transition metals; simpler workflowCompeting side reactions (e.g., hydrolysis)

Workup and Purification Strategies

Extraction and Washing

  • Post-reaction mixtures are extracted with ethyl acetate (3 × 50 mL).

  • Sequential washes with 1 M NaOH and 1 M HCl remove unreacted starting materials and acidic/byproducts.

Chromatographic Purification

  • Silica gel chromatography using gradient elution (hexane/ethyl acetate 3:1 to 1:1) isolates the product.

  • Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.75 (s, 2H, ArH), 6.50 (d, J = 3.2 Hz, 1H, furan H-3), 5.25 (s, 2H, OCH₂), 2.30 (s, 6H, CH₃).

  • HRMS : m/z calculated for C₂₀H₁₈FNO₃ [M+H]⁺: 340.1349; found: 340.1345.

Scale-Up Considerations

Industrial-scale production faces challenges:

  • Catalyst Recovery : Pd-based methods require efficient catalyst recycling to reduce costs.

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety and sustainability.

Emerging Methodologies

Biocatalytic Approaches

Recent patents describe enzymatic coupling using lipases to catalyze amide bond formation, though yields remain suboptimal (≤40%).

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) enables key transformations:

  • Hydrolysis :
    Acidic or basic hydrolysis cleaves the amide bond, yielding furan-2-carboxylic acid and 2-fluoroaniline derivatives. For structurally analogous carboxamides, hydrolysis rates depend on pH and substituent electronic effects .

  • Acylation :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives. HATU-mediated coupling with amines produces secondary carboxamides, as demonstrated in MDM2 inhibitor synthesis .

Furan Ring Modifications

The furan core participates in electrophilic substitution and cross-coupling reactions:

  • Suzuki Coupling :
    Bromination at the 5-position of the furan enables palladium-catalyzed coupling with arylboronic acids. For example, coupling with 4-(trifluoromethoxy)phenylboronic acid generates derivatives with extended aromatic systems .

  • Electrophilic Aromatic Substitution :
    Nitration or sulfonation occurs preferentially at the 4-position of the furan ring due to electron-donating effects from the methylphenoxy group .

Phenoxy-Methyl Group Transformations

The (3,5-dimethylphenoxy)methyl substituent undergoes:

  • Oxidation :
    Manganese dioxide oxidizes the benzylic methyl group to a ketone, forming 5-(3,5-dimethylphenoxycarbonyl)-N-(2-fluorophenyl)furan-2-carboxamide .

  • Nucleophilic Displacement :
    Treatment with thiols or amines replaces the phenoxy group, enabling diversification of the side chain .

Stability Under Biological Conditions

Decomposition studies in cell culture media reveal:

ConditionDecomposition (%)Major Products DetectedSource
pH 7.4, 37°C, 48 hr18%Furan-2-carboxylic acid, 2-fluoroaniline
pH 2.0, 37°C, 24 hr42%Hydrolyzed amide, dimerized furan

Synthetic Pathway and Key Steps

A representative synthesis involves:

  • Furan-2-carboxylic acid activation with HATU.

  • Coupling with 2-fluoroaniline in DMF at 0°C → 85% yield .

  • Etherification of 5-(hydroxymethyl)furan-2-carboxamide with 3,5-dimethylphenol under Mitsunobu conditions .

Derivatization for Enhanced Stability

Modifications to improve chemical stability include:

  • Cyclohexanol substitution : Reduces hydrolysis rates by 80% compared to primary alcohols .

  • Trifluoromethoxy groups : Enhance metabolic stability in analogues like N-(3,5-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, with opportunities for targeted modifications to optimize stability and biological activity .

Scientific Research Applications

Structural Features

The structural framework of 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide includes:

  • Furan Ring : A five-membered aromatic ring contributing to its reactivity.
  • Carboxamide Group : Influences solubility and biological activity.
  • Dimethylphenoxy Group : Enhances lipophilicity and potential bioactivity.
  • Fluorophenyl Moiety : May enhance binding affinity to biological targets.

Medicinal Chemistry

The compound has shown promise in various medicinal applications:

  • Anticancer Activity : Preliminary studies suggest that 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide may inhibit the proliferation of cancer cells. Mechanisms include:
    • Induction of apoptosis in cancer cell lines.
    • Modulation of signaling pathways such as MAPK/ERK, which are crucial for cell growth and survival.
  • Antimicrobial Properties : Research indicates potential activity against various pathogens, including:
    • Gram-positive and gram-negative bacteria.
    • Fungi, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting its utility in treating inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological systems is critical for elucidating its mechanism of action. Interaction studies may include:

  • Binding affinity assays : To determine how effectively the compound binds to target proteins.
  • Cell viability assays : To assess cytotoxicity against different cell lines.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique aspects of 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide:

Compound NameStructure FeaturesUnique Aspects
N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamideContains methoxy groupsDemonstrated chemopreventive activity
4-Fluoro-N-(3-methylphenyl)furan-2-carboxamideFluorinated phenyl groupPotential anti-cancer properties
3,4-Dimethoxy-N-(4-methoxyphenyl)furan-2-carboxamideAdditional methoxy groupsEnhanced solubility and bioavailability

Case Studies

  • Anticancer Properties :
    • A series of derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics.
  • Antimicrobial Screening :
    • In vitro tests showed that modified derivatives had superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.

The biological activity of 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide suggests several therapeutic potentials:

  • Enzyme Inhibition : May inhibit enzymes involved in cancer proliferation and inflammation.
  • Receptor Modulation : Could interact with receptors regulating cellular signaling pathways.
  • Oxidative Stress Reduction : Hydroxymethyl groups may enhance antioxidant activity.

Mechanism of Action

The mechanism of action of 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The target compound’s structural analogs differ primarily in their aromatic substituents, which significantly alter physicochemical and pharmacological profiles:

(E)-N-(2-(3,5-Dimethoxystyryl)phenyl)furan-2-carboxamide (6k): Substituents: A 3,5-dimethoxystyryl group at the 2-position of the phenyl ring and a furan-2-carboxamide core. The absence of fluorine in this analog may reduce metabolic stability .

5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (BD306068): Substituents: 4-Chlorophenyl at the 5-position and 3,5-dimethoxyphenyl at the N-position. Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding specificity.

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide: Substituents: Difluorophenyl and hydroxy-acetyl groups on a pyrazine-carboxamide scaffold. Key Differences: The hydroxy-acetyl group introduces hydrogen-bonding capacity absent in the target compound. The pyrazine ring may confer distinct electronic properties compared to the furan core .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide: Substituents: A sulfone-containing tetrahydrothiophene group and 2-methylphenoxy moiety. Key Differences: The sulfone group increases polarity, likely reducing blood-brain barrier penetration compared to the target’s fluorine and methyl groups .

Physicochemical and Pharmacological Implications

Property Target Compound BD306068 Eli Lilly Compound
Aromatic Substituents 3,5-Dimethylphenoxy, 2-Fluorophenyl 4-Chlorophenyl, 3,5-Dimethoxyphenyl 3,5-Difluorophenyl, Hydroxy-acetyl
Core Structure Furan-2-carboxamide Furan-2-carboxamide Pyrazine-2-carboxamide
Polar Groups Fluorine Chlorine, Methoxy Hydroxy, Difluoro
Molecular Weight ~327.35 g/mol* 349.79 g/mol 428.3 g/mol

*Calculated based on molecular formula C₁₉H₁₈FNO₃.

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may enhance binding affinity and metabolic stability compared to chlorine .
  • Dimethylphenoxy vs.
  • Sulfone vs. Hydrocarbon Chains : The sulfone-containing analog’s higher polarity likely reduces CNS penetration relative to the target compound .

Biological Activity

5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide is a synthetic compound with a complex structure that includes a furan ring, a carboxamide group, and specific aromatic substituents. This compound is of interest in medicinal chemistry due to its potential biological activities, which could be relevant for therapeutic applications.

  • Chemical Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : Approximately 339.36 g/mol
  • Structure : The compound features a dimethylphenoxy group and a fluorophenyl moiety, contributing to its unique chemical properties.

Biological Activity

The biological activity of 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide has been explored in various studies, focusing on its potential therapeutic effects.

Preliminary studies suggest that the compound may interact with specific biological targets, influencing cellular pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Interaction Studies

Interaction studies have indicated that the compound may exhibit:

  • Antioxidant Properties : Potentially reducing oxidative stress in cells.
  • Cytoprotective Effects : Protecting cellular DNA and mitochondria from damage caused by carcinogens .

Case Studies and Research Findings

  • Cytoprotective Effects :
    • A study investigated the effects of 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide on human colon fibroblast cells exposed to carcinogens. The compound was shown to inhibit cytotoxicity induced by 4-nitroquinoline 1-oxide (4NQO), demonstrating its protective effects on cellular integrity .
  • Anticancer Potential :
    • Similar compounds have shown promise in anticancer studies. For instance, derivatives with comparable structures have demonstrated chemopreventive activity by inducing the expression of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • Comparative Analysis with Related Compounds :
    • A comparative analysis with structurally similar compounds revealed variations in biological activity influenced by substituent groups. For example:
Compound NameStructure FeaturesUnique Aspects
N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamideContains methoxy groupsDemonstrated chemopreventive activity
4-Fluoro-N-(3-methylphenyl)furan-2-carboxamideFluorinated phenyl groupPotential anti-cancer properties
3,4-Dimethoxy-N-(4-methoxyphenyl)furan-2-carboxamideAdditional methoxy groupsEnhanced solubility and bioavailability

This table illustrates how structural modifications can significantly affect the pharmacological profiles of related compounds.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-((3,5-Dimethylphenoxy)methyl)-N-(2-fluorophenyl)furan-2-carboxamide, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves coupling a substituted furan-2-carboxylic acid derivative with an aromatic amine. For example:

  • Step 1: React 5-((3,5-dimethylphenoxy)methyl)furan-2-carbonyl chloride with 2-fluoroaniline in acetonitrile under reflux (3–6 hours) to form the amide bond .
  • Step 2: Use alkaline reagents (e.g., NaOH or K₂CO₃) to deprotonate the amine and drive the reaction toward completion .
  • Purification: Recrystallization or column chromatography is critical for achieving >95% purity. Yield optimization relies on stoichiometric ratios (equimolar or slight excess of acyl chloride) and inert atmospheres to prevent hydrolysis .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • X-ray Crystallography: Resolves intramolecular interactions (e.g., planarity of the amide bond, dihedral angles between aromatic rings). For example, in similar compounds, dihedral angles between the furan and phenyl rings range from 7–10°, influencing conjugation .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent effects (e.g., fluorine’s deshielding of adjacent protons in the 2-fluorophenyl group) .
  • IR Spectroscopy: Confirms amide bond formation (N–H stretch ~3310 cm⁻¹, C=O stretch ~1650 cm⁻¹) .
  • HPLC-MS: Quantifies purity and detects trace byproducts (e.g., unreacted starting materials) .

Advanced: How can researchers reconcile contradictions in reported crystallographic data for structurally analogous compounds?

Answer:
Contradictions often arise from differences in intramolecular hydrogen bonding or steric effects. For example:

  • Case Study: In N-(2-nitrophenyl)furan-2-carboxamide, the nitro group disrupts planarity via N1⋯O3 interactions (2.615 Å), causing a 7.03° rotation of the furan ring relative to the amide plane .
  • Resolution: Compare torsion angles and hydrogen-bonding patterns across multiple crystal structures. Computational modeling (DFT) can predict preferred conformations under varying conditions (e.g., solvent polarity) .

Advanced: What strategies improve synthetic scalability and sustainability for this compound?

Answer:

  • Solvent Selection: Replace acetonitrile with biodegradable solvents (e.g., ethyl acetate) to reduce environmental impact .
  • Catalysis: Use organocatalysts (e.g., DMAP) to accelerate amide bond formation at lower temperatures .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves energy efficiency .
  • Waste Mitigation: Implement in-line purification (e.g., catch-and-release resins) to minimize solvent use .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination).
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Solubility Studies: Measure logP values via shake-flask methods to predict bioavailability .

Advanced: How do substituents on the phenyl and furan rings modulate physicochemical properties and target binding?

Answer:

  • Electron-Withdrawing Groups (e.g., –F): Increase metabolic stability but reduce solubility. The 2-fluorophenyl group enhances π-stacking with hydrophobic enzyme pockets .
  • Steric Effects: 3,5-Dimethylphenoxy groups introduce steric hindrance, potentially reducing off-target interactions. Molecular docking studies can validate binding poses .
  • Hammett Constants: Correlate substituent electronic effects with activity trends (e.g., σₚ values for –OCH₃ vs. –NO₂) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Source Analysis: Verify compound purity (e.g., HPLC traces) and storage conditions (moisture-sensitive amides may degrade) .
  • Assay Standardization: Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

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